molecular formula C11H14O3 B1446777 Methyl 3-hydroxy-2-propylbenzoate CAS No. 183108-35-2

Methyl 3-hydroxy-2-propylbenzoate

Cat. No.: B1446777
CAS No.: 183108-35-2
M. Wt: 194.23 g/mol
InChI Key: DKZHMOCSQOLTEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 3-hydroxy-2-propylbenzoate” and similar compounds has been explored in various studies. For instance, a study on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions discusses the use of 2-naphthol as a starting material in various organic transformations . Another study discusses the synthesis of target molecules through retrosynthetic analysis .


Molecular Structure Analysis

While specific molecular structure analysis for “this compound” was not found, related compounds such as “Methyl-p-hydroxybenzoate” and “3-Hydroxy-2-methylpropanal” have been analyzed .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For instance, a study on the reactions of H3O+ with selected ketones of relevance to breath analysis using proton transfer reaction mass spectrometry discusses the reactions of ketones .

Scientific Research Applications

Environmental Analysis

Methyl 3-hydroxy-2-propylbenzoate, commonly known as methylparaben, is extensively used in various products. Its presence in human milk indicates widespread exposure and environmental persistence. A study developed a sensitive method to measure concentrations of methylparaben in human milk, revealing its environmental impact and human exposure levels (Ye, Bishop, Needham, & Calafat, 2008).

Antimicrobial Properties

Research on methylparaben's antimicrobial properties shows increased activity when combined with certain co-solvents, highlighting its potential in preserving products (Darwish & Bloomfield, 1995).

Effects on Adipocyte Differentiation

Methylparaben's influence on adipocyte differentiation was explored, indicating its potential role in obesity. This study suggests that parabens may contribute to the obesity epidemic, necessitating further investigation of its effects in vivo (Hu et al., 2013).

Photodegradation Studies

Investigations into the photodegradation of parabens, including methylparaben, provide insights into their environmental fate. These studies are crucial for understanding the environmental impacts of these widely used compounds (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Solubility and Stability Analysis

Studies on the solubility and stability of methylparaben in various states and conditions are essential for its effective use in pharmaceutical and cosmetic industries. Understanding these properties helps in optimizing its use as a preservative and ensuring product safety and efficacy (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).

Environmental Persistence and Toxicity

Research on the occurrence, fate, and behavior of parabens in aquatic environments provides critical information on their environmental persistence and potential toxicity. This knowledge is vital for assessing the ecological impacts of these compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

The safety data sheet for a related compound, “Methyl benzoate”, mentions that it is a combustible liquid and is harmful if swallowed .

Future Directions

“Methyl 3-hydroxy-2-propylbenzoate” is a versatile material that finds applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis. Its future directions could be influenced by advancements in these fields. For instance, the development of 3D printing technologies could revolutionize the pharmaceutical manufacturing industry, potentially impacting the use of compounds like “this compound” in drug production .

Properties

IUPAC Name

methyl 3-hydroxy-2-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h4,6-7,12H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZHMOCSQOLTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cool a solution of 3-hydroxy-2-propyl-benzoic acid (59.79 g, 332 mmol) in MeOH (598 mL) to −10° C. and add thionyl chloride (36.26 mL, 497.1 mmol) using a syringe pump over 35 min. Allow the mixture to warm to ambient temperature while stirring over 35 h. Concentrate the mixture in vacuo and dilute the residue with methyl-tert-butylether (360 mL). Concentrate the resultant mixture in vacuo to dryness to yield the title compound (64.4 g, 87%) as a tan solid. 1H NMR (300 MHz, CDCl3) δ 7.38 (dd, J=8.0, 0.8 Hz, 1H); 7.10 (t, J=8.0 Hz, 1H); 6.93 (dd, J=8.0, 0.8 Hz, 1H); 5.1 (bs, 1 H); 3.89 (s, 3H); 2.98 (m, 2H), 1.61 (m, 2H); 1.00 (t, J=7.4 Hz, 3H).
Quantity
59.79 g
Type
reactant
Reaction Step One
Name
Quantity
598 mL
Type
reactant
Reaction Step One
Quantity
36.26 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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